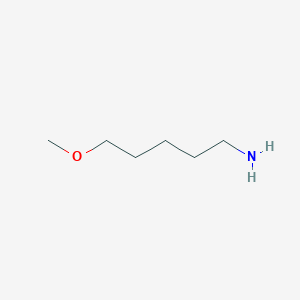

5-Methoxypentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-8-6-4-2-3-5-7/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHQYSRQGGRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71259-63-7 | |

| Record name | 5-methoxypentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 5 Methoxypentan 1 Amine

Multi-step Synthetic Sequences

These routes involve the transformation of a readily available starting material through several chemical steps to arrive at the target amine.

5-Methoxypentan-1-amine can be synthesized from 5-methoxypentanoic acid through a sequence that converts the carboxylic acid group into an amine. This typically involves an intermediate such as an acyl azide (B81097) or an amide.

A common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an ester. The acid derivative can then be converted to an amide by reacting it with ammonia (B1221849). Subsequent reduction of the amide, for example using lithium aluminum hydride (LiAlH₄), yields the primary amine.

Alternatively, rearrangement reactions provide another pathway. In the Curtius rearrangement, the carboxylic acid is converted to an acyl azide, which then rearranges upon heating to form an isocyanate. Hydrolysis of the isocyanate yields the primary amine with one fewer carbon atom than the starting material. To retain the carbon skeleton, the acid must first be homologated before the rearrangement sequence. A more direct approach from the acid derivative is the Hofmann rearrangement of the primary amide or the Schmidt reaction on the carboxylic acid itself.

Another multi-step approach starts from the corresponding alcohol, 5-methoxypentan-1-ol. nih.gov Since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a better one, such as a tosylate (-OTs) or a halide (-Br, -Cl).

Activation of the Hydroxyl Group: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. Alternatively, it can be converted to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Introduction of the Nitrogen Moiety: The resulting alkyl tosylate or halide is a good substrate for SN2 reactions. It can be reacted with sodium azide (NaN₃) to form 5-methoxy-1-pentyl azide. The azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This two-step sequence is a reliable way to convert an alcohol to an amine.

Alternatively, the activated alcohol can be used as the alkylating agent in the Gabriel synthesis as described in section 2.1.3. masterorganicchemistry.comwikipedia.org

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 71259-63-7 | C₆H₁₅NO |

| 5-Methoxypentanal | 70160-05-3 | C₆H₁₂O₂ |

| 5-Methoxypentanenitrile | 1516619-31-0 | C₆H₁₁NO |

| Phthalimide | 85-41-6 | C₈H₅NO₂ |

| Potassium Phthalimide | 1074-82-4 | C₈H₄KNO₂ |

| 5-Methoxypentanoic Acid | 70160-05-3 | C₆H₁₂O₃ |

| 5-Methoxypentan-1-ol | 4799-62-6 | C₆H₁₄O₂ |

| Sodium Borohydride | 16940-66-2 | BH₄Na |

| Sodium Cyanoborohydride | 25895-60-7 | CH₃BNNa |

| Lithium Aluminum Hydride | 16853-85-3 | AlH₄Li |

| Raney Nickel | 7440-02-0 | Ni |

| Hydrazine | 302-01-2 | H₄N₂ |

| p-Toluenesulfonyl Chloride | 98-59-9 | C₇H₇ClO₂S |

| Sodium Azide | 26628-22-8 | NaN₃ |

| Ammonia | 7664-41-7 | H₃N |

| Thionyl Chloride | 7719-09-7 | Cl₂OS |

Grignard-Based Preparations and Subsequent Transformations

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org Their application in the synthesis of primary amines, such as this compound, often involves reaction with an electrophilic amine source or a precursor that is subsequently converted to the amine.

One established one-pot method involves the addition of a Grignard reagent to a nitrile, followed by an in-situ reduction of the resulting imine intermediate. olemiss.edu This approach avoids the isolation of the potentially unstable imine. olemiss.edu For the synthesis of this compound, this could involve the reaction of a suitable Grignard reagent with 4-methoxybutanenitrile. The intermediate imine can then be reduced using agents like lithium aluminum hydride or through a metal-alcohol reduction, which is considered a safer and more environmentally friendly alternative. olemiss.edu

Another strategy is the electrophilic amination of Grignard reagents. organic-chemistry.org This involves reacting the Grignard reagent with a reagent that delivers an electrophilic "NH2" group. For instance, O-sulfonyloximes, such as 1,3-dioxolan-2-one O-sulfonyloxime, have been used effectively for the synthesis of primary amines from both aryl and alkyl Grignard reagents. organic-chemistry.orgstackexchange.com The reaction proceeds through an initial amination to form an imine, which is then hydrolyzed to yield the primary amine. organic-chemistry.org This method is notable for its high yields and broad applicability. organic-chemistry.org

Interactive Table: Grignard-Based Amine Synthesis Strategies

| Strategy | Key Reagents | Intermediate | Key Advantages | Reference |

|---|---|---|---|---|

| Grignard Addition to Nitrile | Grignard Reagent, Nitrile, Reducing Agent (e.g., Na/alcohol) | Imine | One-pot procedure, avoids imine isolation, uses greener reducing agents. | olemiss.edu |

| Electrophilic Amination | Grignard Reagent, Electrophilic Aminating Agent (e.g., O-Sulfonyloxime) | Imine | High yields, broad substrate scope for various Grignard reagents. | organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Analogs

The demand for enantiomerically pure chiral amines is high, as approximately half of all approved pharmaceuticals contain them. acs.orgrsc.org This has driven the development of stereoselective synthetic methods.

Asymmetric catalysis provides a direct route to chiral amines. rsc.orgresearchgate.net One powerful technique is the asymmetric transfer hydrogenation of imines. wikipedia.org This process typically uses a chiral catalyst, often based on ruthenium or rhodium, to deliver hydrogen from a donor molecule like isopropanol (B130326) or formic acid to a prochiral imine, creating a chiral amine with high enantioselectivity. wikipedia.orgacs.org Iron-based catalysts are also emerging as a more sustainable alternative. nih.gov For synthesizing chiral analogs of this compound, a precursor ketone, 5-methoxypentan-2-one, could be converted to an N-sulfinylimine, which is then diastereoselectively reduced. acs.org The choice of the sulfinyl group's configuration allows for the synthesis of either enantiomer of the final amine. acs.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. rsc.orgmdpi.commanchester.ac.uk Enzymes operate under mild conditions and can provide exquisite stereocontrol. mdpi.comnih.gov

Amine Dehydrogenases (AmDHs): Amine dehydrogenases are a class of enzymes that catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. d-nb.infonih.gov Wild-type AmDHs have been shown to be effective for the synthesis of short-chain chiral amines. frontiersin.org For example, MsmeAmDH has been successfully used in the semi-preparative synthesis of (S)-1-methoxypropan-2-amine ((S)-MOIPA), a close analog of the target molecule, achieving high conversion and excellent enantioselectivity (98.6% ee). frontiersin.orgresearchgate.net These enzymes are particularly valuable as they offer a sustainable route to optically active amines from readily available ketones. d-nb.infofrontiersin.org

Kinetic Resolution with Lipases: Kinetic resolution is a widely used method to separate a racemic mixture of amines. Lipases are versatile biocatalysts that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product. researchgate.net The BASF ChiPros™ process, for example, uses lipase-catalyzed acetylation for the efficient kinetic resolution of various alkyl amines. frontiersin.org While this method is highly efficient for many substrates, its effectiveness can be lower for small alkyl amines due to the similar size of the substituent groups. frontiersin.org However, for some substrates like 1-methoxy-2-aminopropane, the process can be run without a solvent ("neat"), which is a significant green advantage. researchgate.net Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. nih.govrsc.orgorganic-chemistry.org This has been achieved using a combination of a lipase (B570770), such as Candida antarctica lipase B (CALB), and a ruthenium catalyst for racemization. organic-chemistry.org

Interactive Table: Biocatalytic Approaches to Chiral Amines

| Approach | Enzyme Class | Principle | Example Application | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | Reductive amination of a prochiral ketone. | Synthesis of (S)-1-methoxypropan-2-amine using MsmeAmDH. | frontiersin.orgresearchgate.net |

| Resolution | Lipase | Kinetic resolution of a racemic amine via selective acylation. | BASF ChiPros™ process for resolving alkyl amines. | frontiersin.orgresearchgate.net |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Combines enzymatic resolution with racemization of the unwanted enantiomer. | DKR of primary amines using CALB and a Ruthenium catalyst. | organic-chemistry.org |

Sustainable and Green Chemistry Aspects in this compound Synthesis

Green chemistry principles, such as waste reduction and the use of sustainable resources, are increasingly important in chemical synthesis. frontiersin.org

Catalytic Hydrogenation: The reduction of amides or nitriles to amines via catalytic hydrogenation is considered a green synthetic route. csic.esacsgcipr.org Traditionally, this method required harsh conditions of high temperature and pressure, limiting its widespread use. acsgcipr.org However, recent advancements have led to the development of homogeneous catalysts that operate under milder conditions with high selectivity. acsgcipr.org Heterogeneous catalysts, such as platinum-on-carbon (Pt-C), are also employed for the reductive amination of aldehydes and ketones to produce amines. google.com

Transfer Hydrogenation: Transfer hydrogenation is an attractive alternative to direct hydrogenation as it avoids the use of high-pressure hydrogen gas. wikipedia.org Instead, it utilizes hydrogen donor molecules like isopropanol or formic acid. wikipedia.org This method is widely applied in the asymmetric synthesis of amines from imines, employing organometallic catalysts based on ruthenium, rhodium, and increasingly, earth-abundant iron. wikipedia.orgnih.govrsc.org The process is often highly selective and proceeds under mild conditions. wikipedia.org For example, various secondary and tertiary amides can be efficiently reduced to the corresponding amines using a ruthenium catalyst with a formic acid/triethylamine system as the hydrogen source. liv.ac.uk

Eliminating or reducing the use of hazardous organic solvents is a key goal of green chemistry. jmchemsci.com Several synthetic methods for amines can be performed under solvent-free or reduced-solvent conditions.

For example, the reductive amination of aldehydes and ketones can be carried out under solvent-free conditions using trimethyl borate (B1201080) to promote the reaction. organic-chemistry.org Similarly, acylation reactions to form amides from amines can be achieved without a solvent, sometimes accelerated by microwave irradiation or the use of solid catalysts like zeolites. jmchemsci.com Ball milling is another solvent-free technique that uses mechanical energy to drive reactions, as demonstrated in the synthesis of enamines. organic-chemistry.org In the realm of biocatalysis, the lipase-catalyzed kinetic resolution of amines can, in some cases, be performed "neat," meaning without any solvent, which significantly improves the environmental profile of the process. researchgate.net Furthermore, sustainable manganese-catalyzed reactions have been developed for the synthesis of pyrroles from diols and primary amines in the absence of organic solvents, with water and hydrogen gas as the only byproducts. acs.org

Chemical Reactivity and Mechanistic Transformations of 5 Methoxypentan 1 Amine

Nucleophilic Characteristics of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group confers significant nucleophilicity to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds.

The primary amine of 5-Methoxypentan-1-amine readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Acylation: In this reaction, an acyl group (R-C=O) is transferred to the amine. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the N-acylated product and a leaving group.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonylating agent, most commonly a sulfonyl chloride (R-SO₂Cl). This reaction, known as the Hinsberg test for primary amines, results in the formation of a N-substituted sulfonamide. The resulting sulfonamide is acidic and is soluble in aqueous alkali.

The table below summarizes common acylation and sulfonylation reactions.

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

| Acylation | Acetyl chloride (CH₃COCl) | N-Alkylacetamide | CH₃O(CH₂)₅NHC(O)CH₃ |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-Alkylacetamide | CH₃O(CH₂)₅NHC(O)CH₃ |

| Sulfonylation | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-Alkylsulfonamide | CH₃O(CH₂)₅NHSO₂C₆H₅ |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-Alkylsulfonamide | CH₃O(CH₂)₅NHSO₂C₆H₄CH₃ |

The primary amine can act as a nucleophile to displace leaving groups on alkyl halides, a process known as N-alkylation. This reaction can proceed in a stepwise manner, leading to the formation of secondary and tertiary amines, and ultimately, a quaternary ammonium (B1175870) salt.

The initial alkylation of this compound with an alkyl halide (R-X) yields a secondary amine. This secondary amine can then react with another equivalent of the alkyl halide to form a tertiary amine. A final alkylation step results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. Controlling the stoichiometry of the reactants is crucial to selectively obtain the desired degree of alkylation.

The progression of N-alkylation is illustrated below.

| Step | Reactant | Product | Product Class |

| 1 | This compound + CH₃I | N-Methyl-5-methoxypentan-1-amine | Secondary Amine |

| 2 | N-Methyl-5-methoxypentan-1-amine + CH₃I | N,N-Dimethyl-5-methoxypentan-1-amine | Tertiary Amine |

| 3 | N,N-Dimethyl-5-methoxypentan-1-amine + CH₃I | (5-Methoxypentyl)trimethylammonium iodide | Quaternary Ammonium Salt |

Quaternization reactions, which form these salts, can be influenced by factors such as the basicity and nucleophilicity of the amine. mdpi.com

Primary amines react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. scispace.comscispace.com This condensation reaction is a cornerstone of C=N bond formation and proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. scispace.comeijppr.com

The reaction is typically catalyzed by acid. masterorganicchemistry.com The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. scispace.comlibretexts.org This intermediate is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.orglibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water that is formed, often using a Dean-Stark apparatus or molecular sieves. scispace.comoperachem.com The rate of imine formation is pH-dependent, with the optimal pH generally being around 5. libretexts.orglibretexts.org

Below are examples of imine formation with this compound.

| Carbonyl Reactant | Name | Imine (Schiff Base) Product |

| Benzaldehyde | C₆H₅CHO | N-(5-Methoxypentyl)-1-phenylmethanimine |

| Acetone | (CH₃)₂CO | N-(5-Methoxypentyl)propan-2-imine |

| Cyclohexanone | C₆H₁₀O | N-Cyclohexylidene-5-methoxypentan-1-amine |

Involvement of the Methoxy (B1213986) Ether Functionality in Reactions

The methoxy group is generally less reactive than the primary amine. However, under specific and often harsh conditions, it can participate in reactions, primarily involving the cleavage of the carbon-oxygen bond.

Ethers are known for their chemical stability and are often unreactive. wikipedia.org However, the C-O bond can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism.

For a primary alkyl ether like this compound, the mechanism is typically Sₙ2. masterorganicchemistry.comlibretexts.org The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (a neutral methanol (B129727) molecule). masterorganicchemistry.com The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon—in this case, the methyl group—displacing the alcohol and forming a methyl halide. libretexts.org The other product is the corresponding alcohol, 5-hydroxypentan-1-amine (which would be protonated to an ammonium salt under the reaction conditions).

| Reagent | Products | Mechanism |

| Hydrobromic Acid (HBr) | 5-Hydroxypentan-1-ammonium bromide and Bromomethane | Sₙ2 |

| Hydroiodic Acid (HI) | 5-Hydroxypentan-1-ammonium iodide and Iodomethane | Sₙ2 |

The presence of two functional groups at opposite ends of a five-carbon chain in this compound opens up the possibility for intramolecular reactions, leading to the formation of cyclic structures. While specific, documented examples of cyclization or rearrangement involving this compound are not prevalent, the potential for such reactions can be inferred from general principles of organic chemistry.

A plausible pathway to cyclization would first involve the transformation of one of the functional groups. For instance, if the methoxy group is cleaved to a hydroxyl group as described in section 3.2.1, the resulting molecule is 5-amino-1-pentanol. This amino alcohol is a classic precursor for intramolecular cyclization. Depending on the reaction conditions, the nucleophilic amine can displace the hydroxyl group (or a derivative of it, like a tosylate) in an intramolecular Sₙ2 reaction to form a six-membered heterocyclic ring, piperidine (B6355638).

Alternatively, under different conditions, the hydroxyl group could displace the amine, though this is less common. These types of intramolecular reactions are fundamental in the synthesis of heterocyclic compounds. The propensity for a molecule to cyclize is dependent on factors such as chain length, with the formation of five- and six-membered rings being thermodynamically and kinetically favored.

While major molecular rearrangements like the Beckmann or Smiles rearrangements are not directly applicable to the parent structure of this compound, derivatives of the compound could potentially undergo such transformations. masterorganicchemistry.comresearchgate.net For example, an oxime formed from a ketone derivative of the molecule could undergo a Beckmann rearrangement. masterorganicchemistry.com

Role as an Organocatalyst or Ligand in Transition Metal Catalysis

As a primary amine, this compound can theoretically participate in various organocatalytic transformations. For instance, it could catalyze aldol (B89426) condensations by forming an enamine intermediate with a carbonyl compound. The methoxy group, being relatively inert and at a distance from the amine, is not expected to sterically hinder the catalytic site, though it might influence the solubility and electronic properties of the catalyst.

In the realm of transition metal catalysis, this compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The coordination of such a ligand can modulate the electronic and steric environment of the metal, thereby influencing the catalytic activity and selectivity of the resulting complex. While no specific applications of this compound as a ligand are prominently reported, its potential can be inferred from the broader use of primary amines in transition metal-catalyzed reactions like cross-coupling and hydrogenation.

| Catalysis Type | Potential Role of this compound | Hypothetical Reaction Example | Expected Outcome |

|---|---|---|---|

| Organocatalysis | Enamine formation for aldol-type reactions | Reaction of propanal with acetone | Formation of 4-hydroxy-2-pentanone |

| Transition Metal Catalysis | Ligand for a Palladium catalyst | Suzuki cross-coupling of phenylboronic acid and bromobenzene | Formation of biphenyl |

Functional Group Interconversions and Derivatization Strategies

The primary amine functionality of this compound is the primary site for a variety of chemical transformations, allowing for its conversion into other functional groups and the synthesis of a wide range of derivatives. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Common derivatization strategies for primary amines like this compound include acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields amides. For example, reaction with acetyl chloride would produce N-(5-methoxypentyl)acetamide. Alkylation, while sometimes challenging to control, can be achieved to form secondary and tertiary amines. Reaction with a suitable alkyl halide, for instance, can introduce an additional alkyl group on the nitrogen atom.

Sulfonylation, typically with a sulfonyl chloride such as p-toluenesulfonyl chloride in the presence of a base, results in the formation of a sulfonamide. This reaction is often used for the protection of the amine group or to introduce a functional handle for further transformations.

Furthermore, the amine group can be converted into other nitrogen-containing functional groups. For instance, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield an unstable diazonium salt, which could then undergo various substitution reactions. However, for primary aliphatic amines, this reaction often leads to a mixture of products from carbocation rearrangements and reactions with the solvent.

| Reaction Type | Reagent | Product | General Utility |

|---|---|---|---|

| Acylation | Benzoyl chloride, pyridine (B92270) | N-(5-methoxypentyl)benzamide | Amide synthesis, protecting group |

| Sulfonylation | p-Toluenesulfonyl chloride, triethylamine | N-(5-methoxypentyl)-4-methylbenzenesulfonamide | Synthesis of sulfonamides, protecting group |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-5-methoxypentan-1-amine | Synthesis of secondary amines |

| Gabriel Synthesis (modified) | Phthalimide, followed by hydrazine | (Illustrates synthesis of primary amines, not a derivatization of the product) | A method to synthesize the starting amine |

Computational and Theoretical Chemistry Studies on 5 Methoxypentan 1 Amine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization and Energy Barrier Determination

No published studies were found that computationally characterize the transition states or determine the energy barriers for reactions involving 5-Methoxypentan-1-amine. This type of research would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products. The energy difference between the reactants and the transition state represents the activation energy barrier, a key determinant of reaction rate.

Solvent Effects on Reaction Pathways

Similarly, there is a lack of specific computational research on how solvents influence the reaction pathways of this compound. Such studies would typically employ implicit or explicit solvent models in computational calculations to understand how the surrounding solvent molecules affect the stability of reactants, products, and transition states, thereby influencing reaction kinetics and thermodynamics. ntnu.noutoronto.ca

Applications of 5 Methoxypentan 1 Amine As a Chemical Building Block

Synthesis of Nitrogen-Containing Heterocyclic Systems

While not typically used to form the core ring structure of heterocycles through intramolecular cyclization, 5-Methoxypentan-1-amine is employed as a key reagent for the N-functionalization of pre-existing heterocyclic systems. The primary amine group acts as a potent nucleophile, enabling its attachment to electrophilic sites on various ring systems, thereby creating more complex derivatives with modified physicochemical properties.

In the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives, this compound can be used to introduce the 5-methoxypentyl group onto the nitrogen atom of the heterocyclic ring. This is typically achieved through nucleophilic substitution or reductive amination reactions. For instance, reacting this compound with a suitable pyrrolidine or piperidine precursor containing a leaving group or an electrophilic carbon would result in the formation of an N-(5-methoxypentyl) substituted product. This synthetic strategy is valuable for modifying the solubility, lipophilicity, and biological interaction profile of the parent heterocycle.

Similar to its application with five- and six-membered rings, this compound serves as a functionalizing agent for larger heterocyclic structures like azepanes. The synthesis of N-substituted azepane derivatives can be accomplished by reacting the amine with an azepane ring that has been activated with a leaving group, or through reactions with precursors that can form the azepane ring while incorporating the N-substituent. Azepane and its derivatives are significant structural motifs in a variety of bioactive molecules. nih.gov The introduction of the 5-methoxypentyl side chain can influence the conformational flexibility and receptor-binding capabilities of the resulting molecule.

The primary amine of this compound is a key functional group for its incorporation into foundational biological heterocycles such as purines and pyrimidines. A common synthetic route involves the nucleophilic aromatic substitution reaction with halogenated purine (B94841) or pyrimidine (B1678525) precursors. For example, the amine can displace a chlorine atom on a chloropyrimidine or chloropurine ring system under thermal conditions or with base catalysis.

This strategy is exemplified in patent literature where this compound is reacted with 4-chloroquinoline, a related nitrogen-containing aromatic heterocycle. justia.com In this documented synthesis, the amine attacks the carbon bearing the chlorine atom, leading to the formation of N-(5-methoxypentyl)quinolin-4-amine. justia.com This reaction serves as a model for how this building block can be used to create derivatives of biologically relevant heterocyclic systems for various applications, including the development of therapeutic agents. justia.com

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant 1 | Reactant 2 | Product Type | Application Context |

| This compound | 4-Chloroquinoline | N-(5-methoxypentyl)quinolin-4-amine | Synthesis of amine compounds with potential antifungal and anti-inflammatory activity justia.com |

| This compound | 2-(2-Iodophenyl)acetonitrile (precursor) | 2-(2-Iodophenyl)-5-methoxypentan-1-amine | Intermediate in the synthesis of renin inhibitors google.com |

Precursor for Advanced Organic Materials and Polymers

The dual functionality of this compound makes it a useful component in materials science for creating polymers and modifying surfaces. The amine group provides a reactive handle for polymerization or grafting, while the terminal methoxy (B1213986) group can impart specific properties like hydrophilicity and chemical stability to the final material.

As a primary monoamine, this compound can act as a chain-terminating agent or as a side-chain modifying monomer in polymerization reactions. When included in a reaction with di- or poly-functional monomers (such as di-isocyanates or di-acyl chlorides), it can control the molecular weight of the resulting polymer or introduce the flexible 5-methoxypentyl side chain. These side chains can disrupt polymer crystallinity, lower the glass transition temperature, and enhance solubility. Patent literature lists this compound as a component in compositions for heat-sensitive recording materials, which often involve complex polymeric layers, suggesting its potential role in modifying polymer properties. google.com It is also identified as a component in complex bifunctional molecules designed for targeted protein degradation, where it may be part of a linker connecting two active moieties. google.comgoogle.com

The amine functionality of this compound allows for its covalent attachment to a wide variety of surfaces, including those based on silica, metal oxides, or polymers functionalized with electrophilic groups (e.g., epoxy or carboxyl groups). This surface modification can be used to alter surface properties such as wettability, adhesion, and biocompatibility. The tethered 5-methoxypentyl chains can create a hydrophilic and sterically hindering layer. Its inclusion in compositions for heat-sensitive recording materials points to its utility in specialized coating applications. google.com Furthermore, its use has been cited in methods for preparing particles, where surface functionalization is a critical step. google.com The ability to modify surfaces is also relevant in biomedical applications, where coatings can be designed to prevent unwanted protein adsorption or microbial growth. justia.com

Table 2: Applications in Materials Science

| Application Area | Role of this compound | Potential Effect | Reference |

| Heat-Sensitive Coatings | Component in recording layer | Modifies material properties (e.g., as a sensitizer (B1316253) or part of a polymer matrix) | google.com |

| Bifunctional Molecules | Linker component | Covalently connects distinct molecular moieties | google.comgoogle.com |

| Surface Treatment | Antifungal surface treatment | Inhibits or prevents fungal growth on surfaces | justia.com |

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The primary amine functionality of this compound is a key feature that enables its participation in numerous carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of complex molecular structures. Its incorporation can introduce a flexible, five-carbon chain with a terminal methoxy group, influencing the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, of the target molecule.

One of the most common methods for incorporating primary amines into larger structures is through reductive amination . This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgd-nb.infoorganic-chemistry.orgnih.govnih.gov This powerful and widely used transformation is central to the synthesis of countless pharmaceuticals and natural products. For instance, in the synthesis of analogs of bioactive natural products, a building block like this compound could be introduced to modify a specific region of the molecule, potentially leading to improved biological activity or pharmacokinetic properties. The methoxy group can also serve as a handle for further chemical modifications or as a key interaction point with a biological target.

While direct examples involving this compound are not prevalent in readily available literature, the principles of its application can be illustrated by the synthesis of various nitrogen-containing compounds. For example, in the synthesis of substituted pyridines, primary amines are crucial reagents. nih.govacs.orgymerdigital.comnih.govorganic-chemistry.org Multi-component reactions, which involve the combination of three or more starting materials in a single step, are often employed for the efficient construction of such heterocyclic systems. This compound could theoretically be used as the amine component in these reactions to generate pyridines bearing a 5-methoxypentyl substituent.

Furthermore, the synthesis of nitrogen-containing macrocycles often relies on the reactivity of primary amines. mdpi.commdpi.com These macrocyclic structures are of significant interest in medicinal chemistry and materials science. The flexible chain of this compound could be incorporated into the macrocyclic ring, influencing its conformation and binding properties.

A hypothetical reaction scheme illustrating the use of a primary amine in the synthesis of a complex molecule via reductive amination is presented below:

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| A complex aldehyde | This compound | Sodium triacetoxyborohydride | N-(5-methoxypentyl) substituted complex molecule |

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse molecules, known as chemical libraries, which can then be screened for biological activity. nih.gov Primary amines are frequently used as key building blocks in the generation of these libraries due to their ability to participate in a variety of reliable and high-yielding reactions.

The Ugi four-component reaction (U-4CR) is a prominent example of a multi-component reaction extensively used in combinatorial library synthesis. nih.govresearchgate.netrsc.orgacs.orgacs.org This one-pot reaction combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a highly diverse α-acylamino amide scaffold. The use of this compound as the amine component in an Ugi reaction would introduce the 5-methoxypentyl group as one of the points of diversity in the resulting library of compounds.

The generation of a combinatorial library using the Ugi reaction with this compound can be conceptualized as follows:

| Amine Component | Carbonyl Component (Library A) | Carboxylic Acid Component (Library B) | Isocyanide Component (Library C) | Resulting Library of Ugi Products |

| This compound | Aldehyde 1, Aldehyde 2, ... Aldehyde n | Acid 1, Acid 2, ... Acid n | Isocyanide 1, Isocyanide 2, ... Isocyanide n | A diverse library of α-acylamino amides with a 5-methoxypentyl substituent |

By systematically varying the other three components, a vast library of unique compounds can be generated, each containing the 5-methoxypentyl moiety. This approach allows medicinal chemists to efficiently explore the chemical space around a particular scaffold and identify compounds with desired biological properties. The flexibility and functionalization of the 5-methoxypentyl chain can be advantageous in modulating the properties of the library members for optimal interaction with biological targets.

Exploration of Biological Interactions and Bioactivity Strictly in Vitro and in Silico Research

Receptor Binding Affinity and Ligand-Target Interactions

No data is currently available on the binding profile of 5-Methoxypentan-1-amine with any specific biological receptors.

There are no published studies that have conducted competitive binding assays to determine the affinity of this compound for any known receptor targets in comparison to reference ligands.

Enzymatic Modulation and Inhibition Studies

No studies have been identified that report the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against any specific enzyme targets.

Information regarding the binding modes and substrate specificity of this compound, including its potential interaction with enzymes such as amine dehydrogenases, is not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There is no available research on the synthesis or biological evaluation of derivatives of this compound, and therefore, no structure-activity relationship (SAR) studies have been reported.

In-Depth Analysis of this compound Reveals Scant Data in Biological and Computational Research

An extensive review of scientific literature and patent databases reveals a significant lack of research into the specific biological interactions and chemoinformatic applications of the chemical compound this compound. Despite its straightforward structure, this compound has not been a primary subject of dedicated studies concerning its bioactivity, particularly within the realms of in vitro and in silico research as specified.

The compound, this compound, is primarily documented as a chemical intermediate or a building block for the synthesis of more complex molecules. For instance, its synthesis from benzyl (B1604629) 5-hydroxypentylcarbamate has been described in the context of creating precursors for the development of inhibitors related to coenzyme A metabolism in bacteria. scholaris.ca Additionally, it has been listed within a broad class of amine-containing fragments in patent literature for the conceptual design of molecules aimed at targeted protein degradation in insects. google.com

However, the available information does not extend to the specific areas of biological and computational analysis outlined in the research query. There is no public data on the design and synthesis of analogs of this compound specifically for use as mechanistic probes, nor on the elucidation of its pharmacophoric features through analog variation.

Furthermore, a thorough search yielded no studies detailing the computational analysis of this compound, such as molecular docking or molecular dynamics simulations with biological macromolecules. The use of its scaffold in virtual screening efforts to identify new bioactive compounds is also not documented.

Similarly, there is a complete absence of published in vitro cell-based assays investigating the effects of this compound on cellular response mechanisms, including any potential modulation of signaling pathways.

The available scientific literature does not appear to contain detailed studies on how this compound interacts with cellular components or influences cellular pathways in either laboratory-based cellular models (in vitro) or through computational simulations (in silico). Therefore, the creation of an article with the requested detailed research findings and data tables is not feasible without the foundational scientific evidence.

Further research would be required to elucidate the potential biological activities and cellular mechanisms of this compound before a comprehensive and scientifically accurate article on this specific topic can be written.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methoxypentan 1 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to separating 5-Methoxypentan-1-amine from complex matrices, be it in a reaction mixture or a final product. The choice of technique depends on the specific analytical goal, such as purity assessment, analysis of volatile impurities, or determination of enantiomeric excess in chiral analogs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of amine compounds. It is frequently used to determine the purity of this compound and to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time. chromatographyonline.com For amines, which may lack a strong UV chromophore, derivatization with an agent like dansyl chloride is a common strategy to enhance detectability by UV-Vis or fluorescence detectors. d-nb.info

The method's validity is established by determining parameters such as the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. d-nb.info For instance, validation studies for biogenic amines in various products have shown excellent linearity and recovery rates typically ranging from 89% to 108%. d-nb.info Reversed-phase columns, such as C18, are commonly employed for the separation of amines and their derivatives. chromatographyonline.comd-nb.info

Table 1: Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Nova-Pak C18, 4 µm, 150 mm × 3.9 mm | d-nb.info |

| Mobile Phase | Gradient of 0.1 M Ammonium (B1175870) Acetate (A) and Acetonitrile (B) | d-nb.info |

| Gradient Program | Start at 50% B, linear gradient to 90% B over 19 minutes | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | UV-Vis at 254 nm (for derivatized amine) | d-nb.info |

| Injection Volume | 10 µL | d-nb.info |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. researchgate.net This technique is ideal for identifying volatile impurities, degradation products, or residual solvents that may be present in a sample of this compound. The sample is vaporized and separated based on boiling point and polarity in the GC column before being fragmented and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. analis.com.my

The GC method for a related compound, 1-methoxypropan-2-amine (MOIPA), involved using an RTX-5 amine column with a specific temperature program to analyze the reactor output. google.com The MS conditions typically involve electron ionization (EI) at 70 eV, with a mass scan range suitable for the expected analytes (e.g., 40–500 amu). mdpi.com The identification of compounds is achieved by comparing their mass spectra with established libraries like NIST. researchgate.net

Table 2: Typical GC-MS Conditions for Volatile Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | RTX-5 amine, 30 m x 0.32 mm, 1.5 µm film thickness | google.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min | mdpi.com |

| Injector Temperature | 250 °C | google.commdpi.com |

| Oven Program | 80°C hold for 4 min, ramp at 10°C/min to 280°C, hold for 5 min | google.com |

| MS Ion Source | Electron Ionization (EI) at 70 eV | mdpi.com |

| Mass Scan Range | 40-500 amu | mdpi.com |

While this compound is achiral, many of its structural analogs used in pharmaceuticals and fine chemicals are chiral. For these compounds, determining the enantiomeric purity is critical. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net

Cellulose-based CSPs are widely used for the enantioselective separation of various chiral amines. researchgate.net In some cases, separation can be performed on either the free amines or their protected analogues (e.g., Boc-protected). nih.gov The resolution of racemic amines is a key step in the synthesis of enantiopure compounds. thieme-connect.de For example, chiral analogs of 7-substituted 8-carboxamide were separated into single enantiomers with >99% enantiomeric excess (ee) using chiral HPLC or supercritical fluid chromatography (SFC). nih.gov

Table 3: Example of Chiral HPLC Conditions for Separation of Amine Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |

| Stationary Phase | Cellulose-based Chiral Stationary Phase (e.g., ODH®) | researchgate.net |

| Mobile Phase | Varies; typically mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., isopropanol) | researchgate.net |

| Goal | Separation of enantiomers to determine enantiomeric excess (ee) | nih.gov |

| Detection | UV or Mass Spectrometry | nih.gov |

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Beyond basic identification, advanced spectroscopic methods provide deep structural insights into this compound and its derivatives. These techniques are essential for unambiguous structure elucidation and precise mass determination.

While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR spectroscopy is crucial for elucidating more complex molecular architectures, such as derivatives of this compound or products from its reactions. nih.gov 2D NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of through-bond and through-space connectivities.

Key 2D NMR experiments include Correlation Spectroscopy (COSY), which shows ¹H-¹H spin-spin couplings; Heteronuclear Single Quantum Coherence (HSQC), which correlates directly bonded ¹H and ¹³C atoms; and Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range (2-3 bond) correlations between ¹H and ¹³C atoms. These techniques were instrumental in the complete structure elucidation of a series of complex aminoflavones. nih.gov

Table 4: Application of 2D NMR Techniques for Structural Elucidation

| 2D NMR Experiment | Information Provided | Application |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows correlations between scalar-coupled protons (¹H-¹H). | Identifies adjacent protons in a spin system, tracing out the carbon backbone. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). | Unambiguously assigns carbon signals based on known proton assignments. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (typically 2-3 bonds) correlations between protons and carbons. | Connects different spin systems and identifies quaternary carbons and heteroatomic connections. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy (typically to within 5 ppm). scispace.com This precision allows for the determination of the elemental formula of a compound, a critical piece of information for identifying unknowns and confirming the structure of synthesized molecules. nih.gov For this compound (C₆H₁₅NO), the calculated monoisotopic mass is 117.115364102 Da. nih.govuni.lu

HRMS, often coupled with tandem mass spectrometry (MS/MS), also provides detailed information about the fragmentation patterns of a molecule. scispace.com Analyzing these fragments helps to piece together the molecular structure. This approach is invaluable for distinguishing between isomers and for characterizing novel compounds. scispace.com The high mass accuracy and spectral data from HRMS significantly increase the selectivity and confidence in compound identification. scispace.com

Table 5: HRMS Data for this compound (C₆H₁₅NO)

| Adduct Ion | Calculated m/z | Source |

|---|---|---|

| [M+H]⁺ | 118.12264 | uni.lu |

| [M+Na]⁺ | 140.10458 | uni.lu |

| [M+K]⁺ | 156.07852 | uni.lu |

| [M+NH₄]⁺ | 135.14919 | uni.lu |

| [M-H]⁻ | 116.10809 | uni.lu |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The precise three-dimensional arrangement of atoms within a crystalline solid can be definitively determined using single-crystal X-ray diffraction. While this compound is a liquid at room temperature, its derivatization to a suitable crystalline solid allows for detailed structural analysis. The primary amine functionality provides a reactive handle for the synthesis of various derivatives, such as amides, sulfonamides, or metal coordination complexes, which are often more amenable to crystallization.

The process involves irradiating a single crystal of a this compound derivative with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. By analyzing the positions and intensities of the diffracted X-rays, the electron density distribution within the crystal can be mapped, revealing the precise location of each atom. This powerful technique provides unambiguous information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

For instance, the synthesis of an N-aryl derivative, such as N-(4-nitrobenzoyl)-5-methoxypentan-1-amine, could yield a crystalline solid suitable for X-ray diffraction analysis. The resulting crystal structure would confirm the covalent connectivity and provide detailed geometric parameters.

Hypothetical Crystallographic Data for an N-aryl Derivative of this compound:

| Parameter | Value |

| Empirical Formula | C13H18N2O4 |

| Formula Weight | 266.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.650(2) |

| b (Å) | 23.645(5) |

| c (Å) | 7.680(3) |

| β (°) | 112.50(4) |

| Volume (ų) | 1282.5(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

| Absorption Coeff. (mm⁻¹) | 0.102 |

| F(000) | 568 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 7540 |

| Independent reflections | 2980 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.145 |

| R indices (all data) | R1 = 0.068, wR2 = 0.158 |

This is a hypothetical data table created for illustrative purposes based on typical values for similar organic compounds.

The structural data obtained from such an analysis would be invaluable for understanding structure-activity relationships in medicinal chemistry or for elucidating reaction mechanisms in materials science where derivatives of this compound might be employed.

Electrochemical Detection Methods in Research Contexts

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive species. Primary aliphatic amines, including this compound, can be electrochemically oxidized at a suitable electrode surface. mdpi.com This oxidation typically involves the nitrogen's lone pair of electrons and can be influenced by the molecular structure and the presence of other functional groups. mdpi.com

In a research context, cyclic voltammetry (CV) is a fundamental technique used to probe the electrochemical behavior of a compound. A CV experiment would reveal the oxidation potential of this compound and provide insights into the reaction mechanism, such as its reversibility and the potential involvement of subsequent chemical reactions. The presence of the methoxy (B1213986) group, being an electron-donating group, might slightly lower the oxidation potential compared to an unsubstituted pentylamine.

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or amperometry can be employed. These methods can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for the selective determination of this compound in complex matrices. nih.gov Derivatization with an electroactive tag, such as a ferrocene (B1249389) or a nitrophenyl group, can significantly enhance the sensitivity and selectivity of the detection. researchgate.net

A typical experimental setup would involve a three-electrode system: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) immersed in a solution of the analyte in a suitable electrolyte.

Potential Voltammetric Data for this compound:

| Technique | Parameter | Expected Value (vs. Ag/AgCl) |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.9 to +1.2 V |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +0.8 to +1.1 V |

| Amperometry (at fixed potential) | Applied Potential | +1.0 V |

This table presents expected potential ranges for the electrochemical oxidation of a primary aliphatic amine like this compound and is for illustrative purposes.

The development of a selective electrochemical sensor for this compound could involve modifying the electrode surface with specific receptors or catalysts that enhance the electrochemical response for this particular analyte. Such sensors could find applications in process monitoring or environmental analysis.

Environmental Chemistry and Degradation Pathways of 5 Methoxypentan 1 Amine

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 5-Methoxypentan-1-amine, the key abiotic degradation mechanisms would likely be hydrolysis, oxidation, and photolysis.

Hydrolysis and Oxidation Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amine and ether functional groups in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis would likely only occur under more extreme acidic or basic conditions, which are not common in most natural water bodies.

Oxidation in the environment can be initiated by reactive oxygen species. While specific studies on this compound are lacking, aliphatic amines can undergo oxidation. For instance, the nitrogen atom can be oxidized, and the alkyl chain can also be subject to oxidative degradation. The presence of the methoxy (B1213986) group might influence the oxidation pathways compared to a simple pentylamine.

Biotic Transformation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the primary mechanism for the removal of many organic chemicals from the environment.

Microbial Degradation in Water and Soil Systems

The biodegradability of this compound has not been specifically reported. However, many short-chain aliphatic amines are known to be biodegradable by various microorganisms found in soil and water. Microbes can utilize such compounds as a source of carbon and nitrogen. The general pathway for the biodegradation of primary amines often involves an initial oxidation of the amine group by an amine dehydrogenase or oxidase, which would convert the amine to an aldehyde. The presence of the methoxy group could potentially influence the rate and pathway of biodegradation. Studies on the biodegradation of other alkylamines have shown that factors such as the length of the alkyl chain can affect the rate of degradation, with some studies indicating that shorter chains are more readily degraded.

Identification and Characterization of Biodegradation Metabolites

Without specific studies on this compound, the exact biodegradation metabolites can only be hypothesized based on known metabolic pathways for similar compounds. A likely initial step would be the oxidation of the amine group to form 5-methoxypentanal. This aldehyde could then be further oxidized to 5-methoxypentanoic acid. Subsequent degradation could involve the cleavage of the ether bond, potentially forming 1,5-pentanediol (B104693) and methanol (B129727), or other metabolic pathways could lead to the complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. The identification of actual metabolites would require specific experimental studies using techniques like mass spectrometry.

Environmental Fate Modeling and Distribution Predictions

Environmental fate models use a compound's physical and chemical properties to predict its distribution and persistence in the environment. Key parameters for such models include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow).

Table 1: Predicted Physicochemical Properties and Environmental Fate Parameters for this compound

| Property | Predicted Value | Implication for Environmental Fate |

| Molecular Weight | 117.19 g/mol | - |

| Water Solubility | High (miscible) | Likely to be found primarily in the aqueous phase. |

| Vapor Pressure | Moderate | Potential for volatilization from water surfaces. |

| Log Kow (Octanol-Water Partition Coefficient) | Low | Low potential for bioaccumulation in organisms. |

| Henry's Law Constant | Low to Moderate | Indicates some potential for transfer from water to air. |

These predicted values suggest that if released into the environment, this compound would predominantly reside in the water compartment. Its high water solubility and low predicted Log Kow indicate a low tendency to adsorb to soil or sediment and a low potential for bioaccumulation in aquatic organisms. Its moderate vapor pressure suggests that volatilization from water bodies could be a relevant environmental transport process.

It is crucial to emphasize that these are predictions and that experimental data are needed for a definitive assessment of the environmental fate of this compound.

Assessment of Persistence and Mobility in Environmental Compartments

Limited direct experimental data exists for the environmental persistence and mobility of this compound. However, its behavior can be inferred from its chemical structure—a primary aliphatic amine with an ether linkage—and by examining data from structural analogues such as 3-Methoxypropylamine (MOPA).

Persistence:

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation: Short-chain aliphatic amines are generally not expected to be highly persistent in the environment. canada.ca Structurally similar compounds like MOPA are described as "inherently biodegradable," meaning they have the potential to be broken down by microorganisms, although not necessarily rapidly. cloudfront.net This suggests that this compound is unlikely to persist for long periods in biologically active environments.

Hydrolysis: The ether and amine functional groups in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). ecetoc.org Therefore, hydrolysis is not expected to be a significant degradation pathway.

Atmospheric Oxidation: In the atmosphere, chemicals like this compound can be degraded by reacting with photochemically produced hydroxyl radicals. Predictive models can estimate the atmospheric half-life, which for many aliphatic amines is relatively short. pops.int

Mobility:

Mobility refers to a chemical's ability to move between environmental compartments (air, water, soil, sediment). This is largely governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Soil Adsorption: The mobility of this compound in soil and aquatic systems is significantly influenced by its amine functional group. At environmentally relevant pH levels, the amine group will be protonated, giving the molecule a positive charge. canada.ca This cationic form will readily adsorb to negatively charged particles like soil organic matter and clays. The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). researchgate.netresearchgate.net For a structural analogue, MOPA, a low adsorption potential is reported, which may seem counterintuitive. cloudfront.net However, the cationic nature of protonated amines generally leads to strong sorption, reducing their mobility in the aqueous phase and limiting their potential to leach into groundwater. canada.caresearchgate.net

Water Solubility: As a short-chain amine with polar ether and amine groups, this compound is expected to be soluble in water. This property, in the absence of sorption, would suggest high mobility. However, the strong interaction with solids is the dominant factor in most soil and sediment environments. canada.ca

Bioaccumulation: The octanol-water partition coefficient (Log Kow or Log P) is an indicator of a substance's potential to bioaccumulate in organisms. The predicted XlogP for this compound is 0.2, a value that indicates a very low potential for bioaccumulation. nih.gov This is consistent with data for the analogue MOPA, which is also not expected to bioaccumulate. cloudfront.net

The following table summarizes the expected environmental fate properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value or Behavior | Implication | Source(s) |

| Persistence | |||

| Readily Biodegradable | Unlikely | May not degrade rapidly in standard tests. | cloudfront.net |

| Inherently Biodegradable | Likely | Will likely be degraded by microorganisms over time. | canada.cacloudfront.net |

| Hydrolytic Stability | Stable at environmental pH | Hydrolysis is not a significant degradation pathway. | ecetoc.org |

| Mobility | |||

| Soil Adsorption (Koc) | Expected to be high due to protonation | Low mobility in soil and sediment; tends to bind to particles rather than remain in water. | canada.ca |

| Water Solubility | High | Would be mobile in the absence of sorption. | |

| Bioaccumulation | |||

| Log P (predicted) | 0.2 | Low potential to accumulate in the fatty tissues of organisms. | nih.gov |

Impact on Aquatic Ecosystems (Mechanistic understanding, not ecotoxicity levels)

There is a lack of specific research on the mechanistic impact of this compound on aquatic ecosystems. However, the mode of action can be understood by examining the known mechanisms for short-chain aliphatic amines, which act as cationic surfactants. canada.ca

Primary Mechanism: Membrane Disruption (Narcosis)

The primary mechanism of toxicity for many simple aliphatic amines in aquatic organisms is non-specific, often referred to as baseline toxicity or narcosis. This effect is not due to interaction with a specific receptor but rather a general disruption of cell membrane function.

Protonation and Electrostatic Interaction: In an aquatic environment with a near-neutral pH, the primary amine group of this compound becomes protonated (R-NH3+). This positive charge is key to its interaction with biological surfaces. The exterior of aquatic organisms' gills and cell membranes are typically negatively charged due to the presence of phospholipids (B1166683) and proteins. The cationic amine is electrostatically attracted to these surfaces. canada.ca

Membrane Partitioning and Disruption: Once at the cell surface, the non-polar pentyl chain of the molecule can partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity. The accumulation of these foreign molecules within the membrane impairs its essential functions, such as maintaining ion gradients, transport processes, and signal transduction. This physical disruption is the basis of narcosis-type toxicity.

Potential for Transformation and Secondary Effects

While direct toxicity via membrane disruption is the likely primary mechanism, the transformation of aliphatic amines in the environment can lead to other effects.

Oxidative Transformation: Aliphatic amines can react with oxidants found in water, such as ozone or hydroxyl radicals, particularly during water treatment processes. researchgate.net These reactions can transform the amine into other compounds, such as nitroalkanes or N-oxides. researchgate.net The formation of these transformation products is significant as they may have different toxicological profiles than the parent amine.

Electrochemical Oxidation: The general mechanism for the electrochemical oxidation of primary aliphatic amines involves the nitrogen atom and can lead to the formation of ammonia (B1221849) and an aldehyde. mdpi.com While this is a laboratory process, it demonstrates the reactive potential of the amine group and how it might be altered abiotically in the environment, potentially changing its impact on aquatic life.

The mechanistic understanding of the aquatic impact is summarized in the table below.

| Mechanism of Action | Description | Key Molecular Feature | Source(s) |

| Primary Toxicity | |||

| Narcosis / Baseline Toxicity | Physical disruption of cell membrane integrity and function due to the molecule partitioning into the lipid bilayer. This impairs vital cellular processes like ion transport. | Alkyl chain | canada.ca |

| Electrostatic Binding to Biological Surfaces | The protonated amine group (R-NH3+) is electrostatically attracted to the negatively charged surfaces of gills and cell membranes, concentrating the chemical at the site of action. | Protonated Amine Group | canada.ca |

| Potential Secondary/Transformative Impacts | |||

| Abiotic Transformation | The amine can be chemically altered in the environment by reacting with oxidants. This creates transformation products (e.g., nitroalkanes) which may have their own distinct toxicological effects. | Amine Group | researchgate.net |

Future Research Directions and Emerging Paradigms for 5 Methoxypentan 1 Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of amines and their derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. ethz.chnih.gov These technologies offer improved scalability, safety, and reproducibility over traditional batch methods. For the synthesis of compounds like 5-methoxypentan-1-amine, continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Flow chemistry setups, such as those used for the electrochemical synthesis of amides from aldehydes and amines, demonstrate the potential for sophisticated multi-step reactions in a continuous manner. thieme-connect.de For instance, a system could be designed where an aldehyde and an amine are mixed in-line to form an intermediate, which is then passed through a heated reactor to accelerate product formation. thieme-connect.de The development of Silicon Amine Protocol (SLAP) reagents for the synthesis of saturated N-heterocycles has been successfully adapted to continuous flow conditions, improving the scalability of the method. ethz.ch This approach could be adapted for the synthesis or modification of this compound.

Automated synthesis platforms, which integrate robotic handling with reaction optimization algorithms, can accelerate the discovery of optimal reaction conditions for the production of this compound and its derivatives. nih.gov These platforms can systematically vary catalysts, solvents, and other reaction parameters to rapidly identify the most efficient synthetic routes.

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires re-optimization | Easier, by extending run time |

| Safety | Higher risk with exothermic reactions | Improved, smaller reaction volumes |

| Reproducibility | Can be variable | High |

| Process Control | Limited | Precise control of parameters |

| Reaction Time | Often longer | Can be significantly shorter |

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency of synthesizing and modifying this compound heavily relies on the catalytic systems employed. Future research will likely focus on the discovery and optimization of novel catalysts to improve yield, selectivity, and sustainability.

Biocatalysis: Enzymes such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are gaining prominence as catalysts for the synthesis of chiral amines. diva-portal.orgfrontiersin.org Research into novel transaminases from metagenomic sources has identified enzymes with desirable characteristics, such as the ability to function in high concentrations of organic solvents. ucl.ac.uk These enzymes could be engineered to exhibit high selectivity for the synthesis of chiral analogs of this compound. For example, (R)-selective amine transaminases have been successfully used for the synthesis of various enantiomerically pure amines. researchgate.net Similarly, native amine dehydrogenases have shown promise in the biocatalytic synthesis of short-chain chiral alkyl amines and amino alcohols. frontiersin.org

Homogeneous and Heterogeneous Catalysis: Beyond biocatalysis, the development of novel metal-based catalysts remains a key research area. Ruthenium-based pincer complexes, for instance, have demonstrated high activity in the conversion of alcohols to amines. smolecule.comuni-rostock.de The development of manganese-based catalysts for the α-alkylation of ketones with alcohols represents a method for creating new C-C bonds with water as the only stoichiometric by-product. uni-rostock.de For industrial-scale production, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. smolecule.com Research into iron-based catalysts as a cost-effective and less toxic alternative to precious metal catalysts (e.g., palladium, platinum) for reductive amination is ongoing. smolecule.com

Table 2: Emerging Catalytic Systems for Amine Synthesis

| Catalyst Type | Example(s) | Advantages | Potential Application for this compound |

|---|---|---|---|

| Biocatalysts | Amine Transaminases (ATAs), Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild reaction conditions. diva-portal.orgfrontiersin.org | Asymmetric synthesis of chiral derivatives. |

| Homogeneous Catalysts | Ruthenium Pincer Complexes, Manganese-based catalysts | High activity and selectivity. smolecule.comuni-rostock.de | Efficient synthesis and functionalization. |

| Heterogeneous Catalysts | Iron-based catalysts, Palladium on Carbon (Pd/C) | Recyclability, suitable for industrial processes. smolecule.com | Large-scale production via reductive amination. |

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

While specific biological targets of this compound are not extensively documented, understanding its potential interactions with biological systems is crucial for any future pharmacological applications. smolecule.com Future research will likely employ a combination of computational and experimental techniques to elucidate these interactions.

Molecular dynamics (MD) simulations can provide insights into how ligands like this compound and its derivatives bind to protein targets. plos.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within a binding site. plos.org For example, studies on H1N1 inhibitors have used MD to understand how ligands are anchored within protein binding sites through interactions with specific amino acid residues. plos.org This approach could be used to screen for potential protein targets of this compound and to guide the design of more potent and selective analogs.

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural data of ligand-protein complexes, validating the predictions from computational models. The synthesis of a wide range of analogs is often necessary to establish a clear structure-activity relationship (SAR). acs.org

Development of Advanced Analytical Tools for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions and ensuring product quality. Future research will likely focus on the application of advanced analytical tools for the in situ monitoring of reactions involving this compound.

Techniques such as in situ infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC) can be used to monitor the formation of intermediates and products during a reaction. This allows for kinetic profiling and a deeper understanding of the reaction mechanism. For more complex reaction mixtures, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of target compounds. google.com

Colorimetric sensors are also emerging as a simple and effective tool for detecting the presence of amines. researchgate.net Meldrum's activated furan (B31954) (MAF), for example, reacts with primary and secondary amines to produce a distinct color change, allowing for naked-eye detection at sub-ppm levels. researchgate.net Such sensors could be adapted for high-throughput screening or for monitoring the progress of solid-phase synthesis involving amine functionalities. researchgate.net

Role in Emerging Technologies (e.g., CO2 capture)

Amine-based solvents are a cornerstone of technologies for post-combustion CO₂ capture. openchemicalengineeringjournal.comosti.gov The primary amine group in this compound makes it a candidate for investigation in this field. Aqueous amine solutions react with CO₂ in an absorber, and the CO₂ is later released in a stripper at elevated temperatures, regenerating the amine. osti.gov